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molecular formula C4H9N3O2 B8572536 Methylamidinoglycine

Methylamidinoglycine

Cat. No. B8572536
M. Wt: 131.13 g/mol
InChI Key: WTTORNNXKFYEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933797

Procedure details

N,N-dimethylisothiourea hydroiodide (9.5 g., 0.041 mole) was added portionwise to a stirred solution of glycine (4.45 g., 0.0595 mole) in concentrated ammonium hydroxide (40 ml.) at room temperature. The reaction was stirred overnight and the product recovered by filtration as white crystals: 3.0 g., m.p. 230° C. (dec.).
Name
N,N-dimethylisothiourea hydroiodide
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I.[CH3:2][N:3](C)[C:4](=[NH:6])S.[NH2:8][CH2:9][C:10]([OH:12])=[O:11]>[OH-].[NH4+]>[CH3:2][N:3]=[C:4]([NH2:6])[NH:8][CH2:9][C:10]([OH:12])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
N,N-dimethylisothiourea hydroiodide
Quantity
9.5 g
Type
reactant
Smiles
I.CN(C(S)=N)C
Name
Quantity
4.45 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product recovered by filtration as white crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN=C(NCC(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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